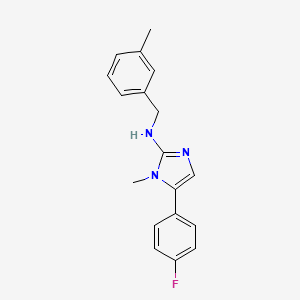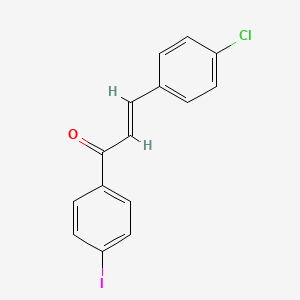![molecular formula C29H22Cl4N2O4 B11565591 Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] CAS No. 143537-64-8](/img/structure/B11565591.png)
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 3,4-dichlorophenyl carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate].
Analyse Des Réactions Chimiques
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mécanisme D'action
The mechanism by which Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)
- 4,4’-(Propane-2,2-diyl)bis(cyanatobenzene)
- 4,4’-Bis(2-aminobenzen sulfonyl)bisphenol ester
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is unique due to its specific substitution pattern with 3,4-dichlorophenyl carbamate groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
143537-64-8 |
|---|---|
Formule moléculaire |
C29H22Cl4N2O4 |
Poids moléculaire |
604.3 g/mol |
Nom IUPAC |
[4-[2-[4-[(3,4-dichlorophenyl)carbamoyloxy]phenyl]propan-2-yl]phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C29H22Cl4N2O4/c1-29(2,17-3-9-21(10-4-17)38-27(36)34-19-7-13-23(30)25(32)15-19)18-5-11-22(12-6-18)39-28(37)35-20-8-14-24(31)26(33)16-20/h3-16H,1-2H3,(H,34,36)(H,35,37) |
Clé InChI |
YDMKHMXIENHLPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11565508.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565518.png)
![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565521.png)
![2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11565525.png)
![1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione](/img/structure/B11565526.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11565531.png)
![3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11565535.png)

![6-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565538.png)
![4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11565551.png)
![2-(4-Ethylbenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11565553.png)
![2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B11565556.png)
![2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565561.png)
